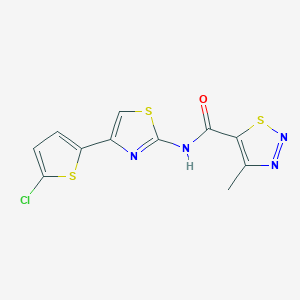

N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound "N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide" is a derivative of 1,3,4-thiadiazole, a class of compounds known for their diverse biological activities and applications in various fields such as medicine, agriculture, and materials science. These compounds often exhibit antibacterial, antifungal, and anticancer properties, making them valuable in drug discovery and development.

Synthesis Analysis

The synthesis of 1,3,4-thiadiazole derivatives typically involves the formation of a thiadiazole ring, which can be achieved through various methods, including cyclization reactions and ring closure of hydrazinecarbothioamides. For example, the synthesis of N-substituted indole-2-thiols from 4-(2-chloro-5-nitrophenyl)-1,2,3-thiadiazole involves ring opening and intermolecular cyclization via nucleophilic substitution . Similarly, thiochroman-4-one derivatives incorporating carboxamide and 1,3,4-thiadiazole thioether moieties are synthesized through a series of reactions, including the formation of the thiadiazole ring . These methods highlight the versatility and reactivity of thiadiazole derivatives in chemical synthesis.

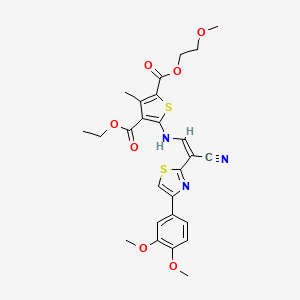

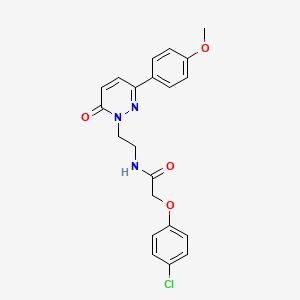

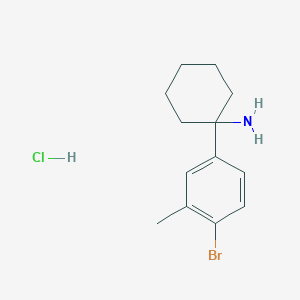

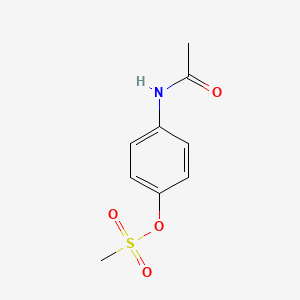

Molecular Structure Analysis

The molecular structure of thiadiazole derivatives is characterized by the presence of a thiadiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms. This ring structure is crucial for the biological activity of these compounds. Spectral studies, such as IR, NMR, and mass spectrometry, are commonly used to confirm the structures of synthesized compounds . The presence of substituents on the thiadiazole ring, such as chloro, methyl, and carboxamide groups, can significantly influence the compound's properties and interactions with biological targets.

Chemical Reactions Analysis

Thiadiazole derivatives undergo various chemical reactions, including ring opening, nucleophilic substitution, and cyclization. The reactivity of these compounds is influenced by the presence of electron-withdrawing or electron-donating substituents on the ring. For instance, the synthesis of N-(1-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylamino)-2,2,2-trichloroethyl)carboxamides involves dehydrosulfurization and cyclization reactions . These reactions are essential for creating compounds with specific biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiadiazole derivatives, such as solubility, melting point, and stability, are determined by their molecular structure. These properties are important for the practical application of these compounds, including their formulation as drugs or agrochemicals. The introduction of various functional groups can modulate these properties to enhance the compound's efficacy and selectivity for its biological targets .

Scientific Research Applications

Synthesis and Bioactivity

- A study conducted by Yu et al. (2022) synthesized novel thiochroman-4-one derivatives, including a compound structurally related to the chemical . This compound exhibited significant antibacterial and antifungal activities, outperforming some existing treatments like bismerthiazol and carbendazim in tests against specific pathogens (Yu et al., 2022).

Fungicidal Activity

- Tang Zi-lon (2015) synthesized N-(1,3,4-thiadiazolyl) thiazole carboxamides, showing moderate fungicidal activity against various fungi. The synthesis method highlighted the importance of substituents on the phenyl ring for yield and activity (Tang Zi-lon, 2015).

Nematocidal Activity

- Liu et al. (2022) developed 1,2,4-oxadiazole derivatives containing 1,3,4-thiadiazole amide group, showing promising nematocidal activities against Bursaphelenchus xylophilus. This indicates potential applications in agriculture for pest control (Liu et al., 2022).

Anticancer Potential

- A study by Gomha et al. (2017) found that thiazole derivatives, similar to the chemical , showed potent anticancer activities, suggesting their potential as pharmacophores in cancer treatment (Gomha et al., 2017).

- Ravinaik et al. (2021) also synthesized N-substituted benzamides with 1,3,4-thiadiazole derivatives, exhibiting significant anticancer activities against various cancer cell lines (Ravinaik et al., 2021).

Mechanism of Action

Target of Action

Thiophene and its substituted derivatives, which are part of the compound’s structure, have been reported to possess a wide range of therapeutic properties . They are remarkably effective compounds with respect to their biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .

Mode of Action

It is known that the incorporation of sulfonamides into 1,3,4-thiadiazole rings can produce compounds that can act as carbonic anhydrase inhibitors . This suggests that the compound might interact with its targets by inhibiting certain enzymes, leading to changes in cellular processes.

Biochemical Pathways

Given the wide range of biological and physiological functions associated with thiophene and its derivatives , it can be inferred that the compound might affect multiple biochemical pathways, leading to diverse downstream effects.

Result of Action

Based on the known effects of thiophene and its derivatives , it can be inferred that the compound might have a wide range of effects at the molecular and cellular level, potentially influencing various physiological functions.

properties

IUPAC Name |

N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-4-methylthiadiazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7ClN4OS3/c1-5-9(20-16-15-5)10(17)14-11-13-6(4-18-11)7-2-3-8(12)19-7/h2-4H,1H3,(H,13,14,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWJDWXIERMOCJM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SN=N1)C(=O)NC2=NC(=CS2)C3=CC=C(S3)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7ClN4OS3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(Dimethylsulfamoylamino)methyl]-5-thiophen-3-ylpyridine](/img/structure/B2545149.png)

![5-bromo-2-chloro-N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2545156.png)

![1-({2-[(2,4-Dinitrophenyl)amino]ethyl}amino)propan-2-ol](/img/structure/B2545161.png)

![2-(5-Fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanamine;dihydrochloride](/img/structure/B2545163.png)

![1-(5-chloro-2-methylphenyl)-N-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2545164.png)

![N-(2-Methoxy-2-phenylbutyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2545165.png)

![2-((2-(azepan-1-yl)-2-oxoethyl)thio)-3-(4-bromophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2545167.png)